((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
Brand Name: Vulcanchem
CAS No.: 321714-18-5
VCID: VC7045781
InChI: InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2
SMILES: C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H17ClN2O3S
Molecular Weight: 304.79

((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

CAS No.: 321714-18-5

Cat. No.: VC7045781

Molecular Formula: C12H17ClN2O3S

Molecular Weight: 304.79

* For research use only. Not for human or veterinary use.

((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine - 321714-18-5

Specification

CAS No. 321714-18-5
Molecular Formula C12H17ClN2O3S
Molecular Weight 304.79
IUPAC Name 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2
Standard InChI Key WQTTXECDLSXCRT-UHFFFAOYSA-N
SMILES C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound is systematically named 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide, with alternative synonyms including 321714-18-5 (CAS registry number) and CID 965275 (PubChem identifier) . Its IUPAC name reflects the integration of a 4-chlorobenzenesulfonamide group linked to a 2-morpholin-4-ylethyl chain.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number321714-18-5
Molecular FormulaC12H17ClN2O3S\text{C}_{12}\text{H}_{17}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight304.79 g/mol
SMILES NotationC1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Three-Dimensional Conformation

The compound’s 3D structure, as modeled in PubChem, reveals a planar benzenesulfonamide group connected to a flexible ethylmorpholine chain. The sulfonyl group (SO2\text{SO}_2) adopts a tetrahedral geometry, while the morpholine ring exists in a chair conformation . This structural flexibility may influence its binding affinity to hydrophobic pockets in target proteins.

Synthesis and Computational Properties

Synthetic Pathways

Although no explicit synthesis protocol for ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is documented, sulfonamide synthesis typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, 4-chlorobenzenesulfonyl chloride would react with 2-morpholin-4-ylethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond via nucleophilic substitution.

Table 2: Hypothetical Synthesis Reaction

Reactant AReactant BProduct
4-Chlorobenzenesulfonyl chloride2-Morpholin-4-ylethylamine((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

Computed Physicochemical Properties

PubChem’s computational data provides insights into the compound’s physicochemical behavior:

Table 3: Key Computed Properties

PropertyValueMethod
XLogP3-AA1.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Topological Polar Surface Area78.8 ŲPubChem

The moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced solubility in aqueous and lipid environments, a trait advantageous for drug penetration . The polar surface area of 78.8 Ų aligns with molecules capable of crossing cell membranes while retaining solubility .

Research Gaps and Future Directions

Experimental Validation

Current data lack empirical studies on this compound’s synthesis yield, purity, or biological activity. Priority areas include:

  • Synthesis Optimization: Scaling the reaction while minimizing byproducts like sulfonic acids or unreacted amines.

  • In Vitro Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, S. aureus).

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity using in silico models or rodent studies.

Structure-Activity Relationship (SAR) Studies

Modifying the morpholine ring (e.g., substituting oxygen with sulfur) or the chlorophenyl group (e.g., introducing fluorine) could elucidate critical pharmacophoric elements.

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